molecular formula C20H15F3N4O2 B2745963 5-(2,3-dihydro-1H-inden-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1171792-49-6

5-(2,3-dihydro-1H-inden-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2745963
CAS No.: 1171792-49-6
M. Wt: 400.361
InChI Key: HMUMZTSLUJAYLT-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indene moiety, a trifluoromethylphenyl group, and a pyrrolo[3,4-d][1,2,3]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the indene and trifluoromethylphenyl precursors, followed by their coupling under specific conditions to form the desired triazole compound. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

In chemistry, 5-(2,3-dihydro-1H-inden-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its interactions with biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In industrial applications, the compound’s unique properties may be utilized in the development of advanced materials, such as polymers or coatings, that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(2,3-dihydro-1H-inden-5-yl)-1-[3-(trifluoromethyl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione stands out due to its trifluoromethylphenyl group and the pyrrolo[3,4-d][1,2,3]triazole core

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-3-[3-(trifluoromethyl)phenyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O2/c21-20(22,23)13-5-2-6-15(10-13)27-17-16(24-25-27)18(28)26(19(17)29)14-8-7-11-3-1-4-12(11)9-14/h2,5-10,16-17H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUMZTSLUJAYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=N4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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